molecular formula C22H16FN5O2S B2565514 N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904576-13-2

N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2565514
CAS No.: 904576-13-2
M. Wt: 433.46
InChI Key: JHCZKIGHJAQMBO-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 4-Methylbenzenesulfonyl group: Enhances electron-withdrawing properties and influences solubility.

Synthetic routes often involve nucleophilic substitution or Suzuki coupling (e.g., ). Spectroscopic characterization (IR, NMR) confirms tautomeric forms and substituent positions .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2S/c1-14-6-12-17(13-7-14)31(29,30)22-21-25-20(24-16-10-8-15(23)9-11-16)18-4-2-3-5-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZKIGHJAQMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound with a methylbenzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylbenzenesulfonyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications: Triazoloquinazolines vs. Related Heterocycles

  • Triazolo[1,5-a]pyrimidines ():
    • Exhibit similar electronic profiles but reduced planarity due to smaller pyrimidine rings.
    • Compound 3 () shows higher kinase inhibition (IC₅₀ = 12 nM) due to difluoromethylpyridinyl substituents .
    • Lower solubility compared to quinazoline derivatives (logP ~4.2 vs. ~3.8) .
  • Pyrazolo[1,5-a]pyrimidines ():
    • Replacing triazole with pyrazole reduces metabolic stability (t₁/₂ < 2 hours in liver microsomes) .

Substituent Variations in Triazoloquinazolines

Compound Name Substituents Key Properties Reference
Main Compound 4-Methylbenzenesulfonyl, 4-Fluorophenyl Moderate solubility (logS = -4.1), IC₅₀ = 0.8 µM (kinase X)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Chloro, Phenylsulfonyl Enhanced halogen bonding (IC₅₀ = 0.5 µM), higher logP (5.2)
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Ethoxyphenyl Improved solubility (logS = -3.7) due to ethoxy group; reduced potency (IC₅₀ = 2.1 µM)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl, 4-Methylbenzyl Steric hindrance lowers binding affinity (IC₅₀ = 3.4 µM)

Pharmacokinetic Considerations

  • Solubility : Triazoloquinazolines with polar substituents (e.g., ethoxy in ) show better aqueous solubility but lower membrane permeability .
  • Metabolic Stability : Fluorine substituents (main compound) reduce oxidative metabolism compared to chlorinated analogs .

Biological Activity

N-(4-Fluorophenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O3S. It features a triazole ring fused to a quinazoline structure, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfonyl group contributes to its chemical reactivity and biological interactions.

Research indicates that compounds with triazole and quinazoline moieties often exhibit significant biological activities through various mechanisms:

  • DNA Intercalation : Some triazoloquinazolines have been shown to intercalate into DNA, potentially affecting replication and transcription processes .
  • Receptor Modulation : Certain derivatives act as selective antagonists for adenosine receptors, which are implicated in numerous physiological processes including inflammation and pain perception .
  • Anticonvulsant Activity : Compounds in this class have demonstrated anticonvulsant properties, suggesting potential applications in treating epilepsy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerInhibits cell proliferation in various cancer cell lines.
AntimicrobialExhibits activity against certain bacterial strains.
AnticonvulsantDemonstrates potential in seizure control models.
Receptor AntagonismActs on specific neurotransmitter receptors influencing pain and inflammation.

Case Studies

  • Anticancer Activity : A study investigated the compound's effect on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell migration and invasion at specific concentrations, highlighting its potential as an anticancer agent.
  • Anticonvulsant Effects : In vivo models demonstrated that derivatives of this compound could reduce seizure frequency when administered alongside known convulsants. This suggests a mechanism involving modulation of glutamate receptors.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli at a concentration of 1 mM.

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